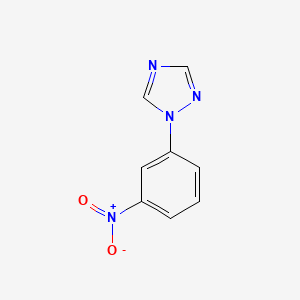

1-(3-Nitrophenyl)-1H-1,2,4-triazole

Descripción general

Descripción

1-(3-Nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides. This reaction is carried out in solvents such as ethanol, toluene, or 1-butanol, with 1-butanol often providing the highest yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted triazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Triazole derivatives exhibit notable antibacterial and antifungal properties. Research shows that 1-(3-Nitrophenyl)-1H-1,2,4-triazole derivatives can achieve minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The compound's structure allows for modifications that enhance its selectivity and potency against various cancer cell lines.

Anticancer Properties

Studies have demonstrated that certain derivatives of this compound outperform traditional chemotherapeutics. For example, a derivative targeting aromatase enzymes has shown promising antiproliferative effects against breast cancer cell lines . The compound's ability to inhibit cancer cell proliferation makes it a valuable candidate in cancer therapy.

Biological Activity Overview

The biological activities of this compound include:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Inhibits cytochrome P450 enzymes involved in ergosterol biosynthesis.

- Anticancer Potential : Inhibits cancer cell proliferation through various mechanisms.

- Other Pharmacological Effects : Exhibits antiviral, anti-inflammatory, analgesic, and anticonvulsant properties .

Agricultural Applications

Fungicidal Activity

The compound is utilized as an effective fungicide in agriculture. Its broad-spectrum activity protects crops from fungal infections, contributing to increased agricultural yield. Triazoles are particularly important for their role in managing crop diseases while promoting sustainability.

Chemical Research Applications

Building Block for Synthesis

In chemical synthesis, this compound acts as an essential intermediate. Its unique structure facilitates the synthesis of diverse compounds through various chemical reactions including substitution and oxidation .

Antibacterial Efficacy of Triazole Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Triazole A | 0.25 | S. aureus |

| Triazole B | 0.5 | E. coli |

| Triazole C | 1 | P. aeruginosa |

This table illustrates the antibacterial efficacy of various triazole derivatives against common bacterial strains.

Anticancer Activity Overview

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | MCF-7 | 5 |

| Triazole Derivative B | HeLa | 8 |

| Triazole Derivative C | A549 | 10 |

This table reflects the anticancer activity of selected triazole derivatives in different cancer cell lines.

Case Studies

Case Study 1: Antichagasic Activity

A study evaluated the efficacy of 3-nitro-1H-1,2,4-triazole-based amines against Trypanosoma cruzi. Out of 36 compounds tested, several exhibited significant activity with IC50 values demonstrating potency far exceeding that of the reference drug benznidazole. The treatment resulted in a rapid drop in parasite levels in infected mice .

Case Study 2: Antimycobacterial Activity

Research on triazole derivatives revealed that specific compounds displayed high antimycobacterial activity against both drug-resistant and susceptible strains of Mycobacterium tuberculosis. The N-allyl derivative demonstrated MIC values lower than those of established antibiotics like levofloxacin .

Mecanismo De Acción

The mechanism of action of 1-(3-Nitrophenyl)-1H-1,2,4-triazole involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

- 1-(4-Nitrophenyl)-1H-1,2,4-triazole

- 1-(2-Nitrophenyl)-1H-1,2,4-triazole

- 1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine

Comparison: 1-(3-Nitrophenyl)-1H-1,2,4-triazole is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological profiles and chemical reactivity .

Actividad Biológica

1-(3-Nitrophenyl)-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a triazole ring substituted with a nitrophenyl group. The compound can be synthesized through various methods, often involving the reaction of 3-nitroaniline with appropriate reagents under controlled conditions. The synthesis typically results in high yields and purity, making it suitable for biological testing.

Biological Activity Overview

The biological activity of this compound has been investigated across multiple studies, highlighting its potential in various therapeutic areas:

- Anticancer Activity : Research indicates that triazole derivatives exhibit potent anticancer properties. For instance, compounds related to the triazole core have demonstrated efficacy against several cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The presence of the nitrophenyl group enhances the compound's ability to interact with cellular targets involved in cancer progression .

- Antimicrobial Properties : Triazoles are well-known for their antimicrobial activities. Studies have shown that this compound exhibits significant antibacterial and antifungal effects, making it a candidate for treating infections caused by resistant strains .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways, potentially offering therapeutic benefits in inflammatory diseases .

Anticancer Studies

A notable study evaluated the cytotoxic effects of various triazole derivatives, including this compound, against different cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated that this compound exhibited IC50 values comparable to established anticancer agents:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 7.5 |

| Sorafenib | MDA-MB-231 | 9.98 |

| Control | MDA-MB-231 | - |

These findings suggest that this compound has promising anticancer activity that warrants further investigation .

Antimicrobial Studies

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Candida albicans | 12 |

The compound showed substantial inhibition against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .

Mechanistic Insights

The mechanism of action for the biological activities of this compound appears to involve multiple pathways:

- Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest at the G2/M phase in cancer cells.

- Apoptosis Induction : The activation of caspases and modulation of Bcl-2 family proteins suggest that this compound promotes apoptosis in malignant cells.

Propiedades

IUPAC Name |

1-(3-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-2-7(4-8)11-6-9-5-10-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTFMMVEHXWFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565956 | |

| Record name | 1-(3-Nitrophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25688-23-7 | |

| Record name | 1-(3-Nitrophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.